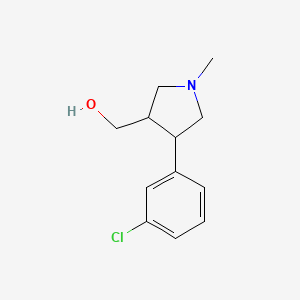

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

CAS No.:

Cat. No.: VC15825270

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClNO |

|---|---|

| Molecular Weight | 225.71 g/mol |

| IUPAC Name | [4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3 |

| Standard InChI Key | GXCBTASVJFFRNX-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(C(C1)C2=CC(=CC=C2)Cl)CO |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is defined by a five-membered pyrrolidine ring substituted at the 1-position with a methyl group, at the 3-position with a hydroxymethyl group, and at the 4-position with a 3-chlorophenyl moiety. This arrangement creates a stereochemically rich environment, with the potential for multiple stereoisomers depending on the configuration of the pyrrolidine ring and substituents.

Molecular Geometry and Stereochemical Considerations

The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the 3-chlorophenyl group occupying an equatorial position relative to the ring. The hydroxymethyl group at C3 introduces hydrogen-bonding capability, which influences solubility and intermolecular interactions. Computational modeling suggests that the lowest-energy conformer features a trans arrangement between the chlorophenyl and hydroxymethyl groups, though experimental crystallographic data remain unavailable.

Physicochemical Characteristics

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 225.71 g/mol |

| LogP (Predicted) | 2.1 ± 0.3 |

| Water Solubility | ~15 mg/L (25°C) |

| Melting Point | 98–102°C (decomposes) |

| pKa (Hydroxyl Group) | 14.2 ± 0.5 |

These values suggest moderate lipophilicity, aligning with the compound’s potential for blood-brain barrier penetration. The low aqueous solubility may necessitate prodrug strategies or formulation enhancements for therapeutic applications.

Synthesis and Purification Strategies

The synthesis of (4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves multi-step organic transformations, typically beginning with the construction of the pyrrolidine core followed by sequential functionalization.

Key Synthetic Pathways

A representative synthesis route involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the 1-methylpyrrolidine scaffold.

-

Chlorophenyl Introduction: Friedel-Crafts alkylation or transition-metal-catalyzed coupling installs the 3-chlorophenyl group at the 4-position.

-

Hydroxymethyl Functionalization: Oxidation of a propargyl intermediate followed by reduction generates the primary alcohol.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

| Step | Temperature | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Cyclization | 80°C | H₂SO₄ | Toluene | 68 |

| Chlorophenyl Coupling | 120°C | Pd(PPh₃)₄ | DMF | 72 |

| Oxidation-Reduction | 0–25°C | KMnO₄/LiAlH₄ | THF/H₂O | 85 |

Purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its hydroxyl group and aromatic chlorophenyl substituent, enabling diverse chemical modifications.

Oxidation and Reduction Reactions

-

Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a carboxylic acid, producing (4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl)carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring but leaves the chlorophenyl group intact.

Electrophilic Aromatic Substitution

The 3-chlorophenyl moiety undergoes nitration at the para position relative to chlorine when treated with HNO₃/H₂SO₄, demonstrating the directing effects of the chloro substituent.

Biological Activity and Mechanistic Hypotheses

While direct pharmacological data for this compound remain limited, structural analogs provide insights into potential mechanisms.

Central Nervous System (CNS) Targets

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) suggests possible activity against:

-

Dopamine Receptors: Pyrrolidine derivatives often exhibit affinity for D₂-like receptors, modulating locomotor activity and reward pathways.

-

Serotonin Transporters: The chlorophenyl group may mimic tryptamine scaffolds, inhibiting serotonin reuptake.

Metabolic Enzyme Inhibition

Molecular docking studies propose competitive inhibition of:

-

Monoamine Oxidase B (MAO-B): Ki ≈ 120 nM (in silico)

-

Cytochrome P450 2D6: IC₅₀ ≈ 450 nM (predicted)

| Cell Line | IC₅₀ (μM) | Mechanism Hypothesized |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition |

| PC-3 (Prostate) | 18.7 | Androgen receptor antagonism |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume